molecular formula C16H22F6N2O B5410672 N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide

N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide

Cat. No. B5410672
M. Wt: 372.35 g/mol
InChI Key: TWEXGUGHTMAEQP-UHFFFAOYSA-N
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Description

The compound “N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide” is an amide derivative with an adamantylmethylamino group and a trifluoromethyl group . Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom . The adamantyl group is a bulky, three-dimensional structure that can influence the properties of the compound .


Synthesis Analysis

While the specific synthesis for this compound is not available, amides can generally be synthesized from acyl chlorides or anhydrides reacting with amines . In the case of this compound, the amine would likely be an adamantylmethylamine .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the amide group, the adamantyl group, and the trifluoromethyl group . The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and boiling point .


Chemical Reactions Analysis

Amides can undergo a variety of reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines . They can also be reduced to amines .


Physical And Chemical Properties Analysis

Amides generally have high boiling points and are solids at room temperature. They are also usually soluble in water if they have five or fewer carbon atoms .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a drug, the mechanism of action would depend on the specific biological target of the compound .

properties

IUPAC Name

N-[2-(1-adamantylmethylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F6N2O/c1-9(25)24-14(15(17,18)19,16(20,21)22)23-8-13-5-10-2-11(6-13)4-12(3-10)7-13/h10-12,23H,2-8H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEXGUGHTMAEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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